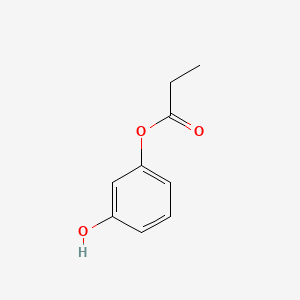

3-Hydroxyphenyl propanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7402-17-7 |

|---|---|

Molecular Formula |

C9H10O3 |

Molecular Weight |

166.17 g/mol |

IUPAC Name |

(3-hydroxyphenyl) propanoate |

InChI |

InChI=1S/C9H10O3/c1-2-9(11)12-8-5-3-4-7(10)6-8/h3-6,10H,2H2,1H3 |

InChI Key |

RXTAZJSIQKRTJQ-UHFFFAOYSA-N |

SMILES |

CCC(=O)OC1=CC=CC(=C1)O |

Canonical SMILES |

CCC(=O)OC1=CC=CC(=C1)O |

Other CAS No. |

7402-17-7 |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 3 Hydroxyphenyl Propanoate and Its Derivatives

Classical Chemical Synthesis Approaches

The synthesis of 3-hydroxyphenyl propanoate is most commonly achieved through the esterification of a carboxylic acid and an alcohol. One of the foundational methods is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.org While effective, this reaction is an equilibrium process, often requiring an excess of one reactant or the removal of water to achieve high yields. wikipedia.org For phenols, direct acylation is a preferred method. wikipedia.org

A prevalent method involves the acylation of resorcinol (B1680541) (1,3-dihydroxybenzene) with propionyl chloride. Optimization of this reaction requires careful control of stoichiometry to favor the desired mono-acylated product, this compound, over the di-substituted alternative. Key parameters for optimization include the reactant ratio, the choice of base to scavenge the HCl byproduct, the solvent, and the reaction temperature.

Another approach is the Steglich esterification, a mild reaction suitable for sensitive substrates. wikipedia.orgnih.gov This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. wikipedia.orgnih.govrsc.org The reaction is typically performed at room temperature in a polar aprotic solvent. wikipedia.org A key advantage is the formal uptake of water by DCC, which forms the insoluble dicyclohexylurea, driving the reaction to completion. wikipedia.org However, a potential side reaction is the 1,3-rearrangement of the O-acyl intermediate to an N-acylurea, which DMAP helps to suppress. wikipedia.org

The Fries rearrangement of phenyl propanoate can also be considered, though it typically produces ortho and para hydroxyaryl ketones, not the meta-isomer, this compound. byjus.comsigmaaldrich.comorganic-chemistry.org The photo-Fries rearrangement is a related reaction that proceeds in the presence of UV light. sigmaaldrich.comacs.org

The following interactive data table summarizes the optimization parameters for the esterification of resorcinol with propionyl chloride.

| Parameter | Condition | Rationale |

| Reactant Ratio | Resorcinol : Propionyl Chloride (1:1.1) | A slight excess of the acylating agent helps to drive the reaction to completion while minimizing the formation of the di-ester. |

| Base | Pyridine or Triethylamine | Scavenges the hydrochloric acid produced during the reaction, preventing unwanted side reactions. |

| Solvent | Dichloromethane or Tetrahydrofuran (B95107) | Provides a suitable reaction medium and facilitates product isolation. |

| Temperature | 0 °C to Room Temperature | Lower temperatures can increase the selectivity for the mono-esterified product. |

Multi-step syntheses are often necessary to achieve high yields and regioselectivity for this compound, particularly when starting from complex molecules or to avoid the formation of isomers.

A linear synthesis might involve the protection of one hydroxyl group of resorcinol before esterification. For example, resorcinol can be reacted with benzyl (B1604629) chloride to form 3-benzyloxyphenol. This protected intermediate is then esterified with propionyl chloride. The final step is the deprotection of the benzyl group, typically via hydrogenolysis with a palladium catalyst, to yield this compound. This strategy prevents the formation of the di-ester.

A convergent synthesis involves the independent synthesis of key fragments that are then combined. For instance, a protected resorcinol derivative and an activated form of propanoic acid could be prepared separately and then coupled in the final step of the synthesis.

Another multi-step approach is the Baeyer-Villiger oxidation of 3-hydroxypropiophenone. organic-chemistry.org This reaction uses an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to insert an oxygen atom, converting the ketone to the desired ester. The starting ketone, 3-hydroxypropiophenone, can be synthesized through a Friedel-Crafts acylation of phenol (B47542), followed by a Fries rearrangement and selective protection/deprotection steps.

The following table outlines a representative linear synthesis of this compound.

| Step | Reactants | Reagents/Conditions | Product |

| 1. Protection | Resorcinol, Benzyl chloride | K₂CO₃, Acetone | 3-Benzyloxyphenol |

| 2. Esterification | 3-Benzyloxyphenol, Propionyl chloride | Pyridine, Dichloromethane, 0°C | 3-Benzyloxyphenyl propanoate |

| 3. Deprotection | 3-Benzyloxyphenyl propanoate | H₂, Pd/C, Ethanol (B145695) | This compound |

Various catalysts are employed to enhance the efficiency and selectivity of phenolic ester formation. These include Lewis acids, solid acids, and organocatalysts.

Lewis acid catalysts , such as bismuth(III) triflate (Bi(OTf)₃) jetir.org, scandium(III) triflate, hafnium(IV), and zirconium(IV) salts mdpi.com, are effective in promoting the acylation of phenols. sorbonne-universite.fr Bismuth(III) salts are particularly attractive due to their low toxicity and stability in the presence of moisture. jetir.org Iron(III) chloride has also been used as a mild and solvent-free catalyst for acylation. sorbonne-universite.fr Zirconium-based catalysts have also shown high activity for the esterification of propionic acid with various alcohols. nih.gov Titanium tetrachloride is another effective Lewis acid for this transformation. mdpi.com

Solid acid catalysts , such as zeolites and polymer-supported sulfonic acids researchgate.net, offer advantages in terms of catalyst recovery and reuse, contributing to more environmentally friendly processes. However, they can sometimes be deactivated. organic-chemistry.org

Organocatalysts , most notably 4-(dimethylamino)pyridine (DMAP), are highly efficient for esterification, especially when used with a coupling agent like dicyclohexylcarbodiimide (DCC). nih.govresearchgate.netorganic-chemistry.org DMAP functions as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is readily attacked by the alcohol. organic-chemistry.org

The table below provides a comparison of different catalytic systems for the synthesis of this compound.

| Catalyst System | Advantages | Disadvantages |

| Bismuth(III) Triflate jetir.org | High activity, mild conditions, low toxicity. | Can be sensitive to moisture. |

| Zeolites organic-chemistry.org | Reusable, environmentally friendly, potential for shape selectivity. | May require higher temperatures, prone to deactivation. |

| DMAP/DCC researchgate.netorganic-chemistry.org | High efficiency at room temperature, mild conditions. | Formation of dicyclohexylurea byproduct, potential for side reactions. |

| Iron(III) Chloride sorbonne-universite.fr | Inexpensive, can be used under solvent-free conditions. | May require higher catalyst loading for less reactive substrates. |

Biocatalytic and Enzymatic Synthesis

Biocatalysis provides a green and highly selective route to esters like this compound. Lipases are the most frequently used enzymes for this transformation due to their broad substrate range and stability in organic solvents.

A crucial initial step is the screening of various lipases from microbial sources such as Candida antarctica, Pseudomonas cepacia, and Rhizomucor miehei. Immobilized lipases, for instance, Novozym 435 (lipase B from Candida antarctica), are often favored for their enhanced stability and reusability. irb.hr

Optimization of the biocatalyst and reaction conditions is essential for maximizing yield and enantioselectivity. Key parameters include:

Solvent selection : Non-polar organic solvents like isooctane (B107328) are often employed. mdpi.com

Water activity : Controlling the amount of water is critical to favor synthesis over hydrolysis.

Temperature : Moderate temperatures (e.g., 37 °C) are often optimal to balance enzyme activity and stability. mdpi.com

Substrate concentration : The molar ratio of the acid and alcohol is a key factor to optimize.

The following table summarizes a hypothetical lipase (B570770) screening for the synthesis of this compound.

| Lipase Source | Immobilization | Relative Activity (%) |

| Candida antarctica B (Novozym 435) | Acrylic Resin | 100 |

| Pseudomonas cepacia | Diatomaceous Earth | 78 |

| Rhizomucor miehei (Lipozyme RM IM) | Ion-exchange Resin | 65 |

| Yarrowia lipolytica (whole cell) | None | 45 |

Whole-cell biotransformation utilizes entire microbial cells as catalysts, which can be more cost-effective than using purified enzymes. A study demonstrated the use of Yarrowia lipolytica biomass as a whole-cell biocatalyst for the synthesis of various phenolic esters. mdpi.com While the conversion of some substrates was high, the enzymatic synthesis of ethyl 3-(4-hydroxyphenyl)propanoate was found to be challenging, with low conversions achieved. mdpi.com This highlights that substrate solubility and enzyme specificity are critical factors for successful whole-cell biotransformations. mdpi.com

The development of a whole-cell process involves several stages:

Strain selection and engineering : Choosing or genetically modifying a microorganism for high lipase expression and substrate tolerance.

Cultivation optimization : Fine-tuning the growth medium and conditions (pH, temperature, aeration) for optimal enzyme production.

Biotransformation conditions : Optimizing substrate concentrations, cell permeabilization (if necessary), and other reaction parameters.

Process engineering : Designing the bioreactor setup (e.g., batch or fed-batch) and considering methods for in-situ product removal to overcome potential toxicity or inhibition.

The table below outlines the key stages in developing a whole-cell biotransformation for producing this compound.

| Stage | Key Considerations |

| Strain Selection/Development | High expression of a suitable lipase, tolerance to resorcinol and propanoate derivatives. |

| Culture Optimization | Media composition, pH, temperature, and aeration to maximize cell growth and enzyme activity. |

| Biotransformation Conditions | Substrate concentrations, potential need for cell permeabilization, temperature, and pH control. |

| Process Engineering | Bioreactor design (batch, fed-batch), and strategies for product recovery. |

Green Chemistry Principles in Biocatalyzed Routes

The application of green chemistry principles in the synthesis of this compound and its derivatives is increasingly focused on biocatalyzed routes, which offer milder reaction conditions and reduced environmental impact compared to traditional chemical methods. The catabolism of 3-(3-hydroxyphenyl)propanoate (B1234328) involves a series of enzyme-catalyzed reactions, initially involving hydroxylation and subsequent ring-cleavage by enzymes such as oxygenases and hydrolases. ontosight.ai This natural degradation pathway highlights the potential for using microorganisms and their enzymes for synthesis.

Several bacterial species, including Pseudomonas and Sphingomonas, are known to degrade 3-(3-hydroxyphenyl)propanoate, indicating their potential as sources of biocatalysts. ontosight.ai The metabolic processes in these organisms can be harnessed for the production of valuable chemicals. ontosight.ai Research into the microbial catabolism of related compounds, such as 3-phenylpropanoate and 3-(3-hydroxyphenyl)propanoate, has identified pathways leading to intermediates like 2-oxopent-4-enoate, which could be leveraged for synthetic purposes. umich.eduopen.ac.uktorvergata.it

The use of whole-cell biocatalysts or isolated enzymes from these microorganisms aligns with green chemistry principles by:

Reducing waste: Biocatalytic reactions are often highly selective, minimizing the formation of byproducts.

Using renewable feedstocks: Microbial fermentation can utilize renewable resources.

Lowering energy consumption: Biocatalytic processes typically occur at ambient temperatures and pressures.

While industrial-scale microbial production of this compound is not yet widely documented, the existing knowledge of its metabolic pathways in microorganisms provides a strong foundation for developing green and sustainable synthetic routes.

Asymmetric Synthesis and Chiral Resolution

The synthesis of specific stereoisomers of this compound derivatives is crucial for applications in pharmaceuticals and other specialized fields. Asymmetric synthesis and chiral resolution are key strategies to obtain enantiomerically pure compounds.

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral molecule. For derivatives of this compound, several methodologies have been explored:

Chiral Catalysts: The use of chiral catalysts, such as BINOL-derived phosphoric acids, can favor the formation of a desired stereoisomer during the reaction. Asymmetric hydrogenation using catalysts like (R)-BINAP·RuCl(2)·NEt(3) has been successfully employed in the synthesis of related polyketides. researchgate.net

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. This approach has been used to synthesize specific stereoisomers with high diastereomeric excess. nih.gov

Asymmetric Epoxidation: The Katsuki–Sharpless asymmetric epoxidation is a key step in a versatile strategy for the enantioselective synthesis of natural products containing a related structural core, demonstrating its potential for creating chiral centers in these molecules. researchgate.netresearchgate.net

A notable example is the synthesis of (S)-Methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, which is offered as a high-purity product for research and industrial applications. aromsyn.com The development of enantioselective methods is critical for accessing such specific stereoisomers. researchgate.netresearchgate.netsmolecule.comacs.org

Kinetic resolution is a method used to separate a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent.

Enzymatic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic mixtures. smolecule.com The Sharpless kinetic resolution of a racemic α-hydroxy ester has been a key step in the synthesis of natural products, isolating the desired enantiomer with high enantiomeric excess. nih.govsemanticscholar.org

Dynamic Kinetic Resolution: This technique combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. Dynamic kinetic resolution of α-amino acids has been achieved using nickel complexes. google.com

Chromatographic Resolution: Chiral chromatography, using a chiral stationary phase, is a powerful technique for separating enantiomers. smolecule.com Preparative HPLC with a chiral column has been used to resolve methyl 3-cyano-3-(4-hydroxyphenyl)propanoate. google.com

These resolution techniques are essential for obtaining enantiomerically pure this compound derivatives, which are often required for their specific biological activities. researchgate.netresearchgate.net

Process Development and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires careful consideration of process development and scale-up to ensure economic viability and consistent product quality.

Optimizing reaction conditions is a critical step in making a synthetic route industrially viable. Key parameters that are often adjusted include:

Catalyst Selection and Loading: The choice of catalyst significantly impacts yield and reaction time. For instance, in hydrogenation reactions, palladium on carbon (Pd/C) is a common choice. The catalyst loading is optimized to maximize conversion while minimizing cost.

Solvent and Reagent Concentration: The concentration of substrates and reagents can affect reaction rates and product purity. tuwien.at Solvent choice is also crucial for solubility, reaction performance, and ease of removal.

Temperature and Pressure: These parameters are fine-tuned to achieve the optimal balance between reaction rate, selectivity, and energy consumption.

Reaction Time: Monitoring the reaction progress allows for determining the optimal time to stop the reaction, maximizing yield and preventing byproduct formation.

Table 1: Example of Optimized Hydrogenation Parameters

| Parameter | Value | Reference |

|---|---|---|

| Substrate | Ethyl 3-(3-hydroxyphenyl)acrylate | |

| Catalyst | 10% Pd/C (50% water-wet) | |

| Pressure | 140 psi | |

| Reaction Time | 1 hour |

Iterative optimization of these conditions is essential for developing a robust and cost-effective industrial process. aromsyn.comsmolecule.comnih.govtuwien.atscience.gov

Once a synthetic route is optimized in the laboratory, it is tested on a larger scale in a pilot plant. This intermediate step helps to identify and address challenges that may not be apparent at the lab bench.

Key aspects of pilot plant scale-up studies include:

Heat and Mass Transfer: Reactions that are easily controlled in small flasks can become difficult to manage on a larger scale due to changes in surface area-to-volume ratios, which affect heat and mass transfer.

Mixing: Ensuring efficient mixing is crucial for maintaining uniform reaction conditions and preventing localized "hot spots" or concentration gradients.

Process Safety: A thorough safety analysis is conducted to identify potential hazards associated with handling large quantities of chemicals and operating at elevated temperatures and pressures.

Equipment Selection: The pilot plant study informs the selection of appropriate reactors, pumps, and purification equipment for full-scale production.

Successful pilot plant trials are a critical prerequisite for investing in a full-scale manufacturing facility. smolecule.comtuwien.atscience.gov While specific pilot plant data for this compound is not publicly available, the general principles of chemical engineering and process scale-up are applicable. The production of related compounds in quantities from grams to kilograms for research and development purposes indicates that scalable synthetic routes exist. aromsyn.com

Chemical Reactivity Profiles and Mechanistic Elucidation of 3 Hydroxyphenyl Propanoate

Ester Hydrolysis and Transesterification Mechanisms

The ester group is a principal site of reactivity in 3-hydroxyphenyl propanoate, primarily undergoing nucleophilic acyl substitution reactions such as hydrolysis and transesterification.

Ester Hydrolysis: This reaction involves the cleavage of the ester bond by water, yielding 3-hydroxyphenylacetic acid and propanol. The process can be catalyzed by either acid or base, with each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis : In the presence of a dilute acid catalyst, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (propanol) regenerates the acid catalyst and produces the carboxylic acid. This reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the hydrolysis products.

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This is generally a more efficient method as the reaction is irreversible. The attack forms a tetrahedral intermediate, which then collapses to expel the propoxide leaving group, forming the carboxylic acid. The propoxide ion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt. Acidification of the reaction mixture is required in a separate step to obtain the free carboxylic acid.

Enzymatic hydrolysis also presents a highly specific method for this transformation. For instance, a novel biocatalytic approach has been developed for the large-scale production of S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid from its racemic ethyl ester via enantioselective hydrolysis. This highlights the potential for stereospecific transformations under enzymatic control.

Transesterification: This process involves the substitution of the propoxy group of the ester with a different alkoxy group from another alcohol. The reaction is typically catalyzed by an acid or a base. For example, in a related process, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate undergoes transesterification with stearyl alcohol at high temperatures using a zinc acetate (B1210297) catalyst to produce a more complex ester. Similarly, anhydrous transesterification of methyl 3-(4-hydroxyphenyl)propionate with saccharides has been achieved using potassium carbonate as a catalyst, demonstrating the versatility of this reaction.

| Reaction | Catalyst | Typical Conditions | Products |

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl | Heat under reflux with excess water. | 3-Hydroxyphenylacetic Acid, Propanol |

| Basic Hydrolysis | NaOH or KOH | Heat under reflux. | Salt of 3-Hydroxyphenylacetic Acid, Propanol |

| Transesterification | Acid (e.g., H₂SO₄), Base (e.g., NaOCH₃), or Metal Salt (e.g., Zinc Acetate) | Varies; often requires heat and removal of the alcohol byproduct. | New Ester, Propanol |

Aromatic Ring Functionalization Reactions

The phenolic ring of this compound is susceptible to functionalization, primarily through electrophilic aromatic substitution and oxidation of the hydroxyl group.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction are governed by the existing substituents on the ring: the hydroxyl (-OH) group and the propanoate ester (-OCOC₂H₅) group.

Activating and Directing Effects : The hydroxyl group is a powerful activating group and an ortho, para-director. It strongly donates electron density to the ring through resonance, making the positions ortho and para to it more nucleophilic and thus more reactive towards electrophiles.

Deactivating and Directing Effects : The propanoate ester group, attached via the oxygen atom, is also an ortho, para-director due to the lone pairs on the oxygen adjacent to the ring. However, it is considered a moderately activating group.

Given that both substituents direct incoming electrophiles to the ortho and para positions, the substitution pattern on this compound will be a composite of these effects. The primary sites for electrophilic attack will be the carbons at positions 2, 4, and 6 (ortho and para to the -OH group). Steric hindrance from the existing substituents may influence the relative yields of the different isomers.

Common Electrophilic Aromatic Substitution Reactions:

| Reaction Type | Reagents | Electrophile | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | Nitronium ion (NO₂⁺) | 2-Nitro-5-hydroxyphenyl propanoate, 4-Nitro-3-hydroxyphenyl propanoate |

| Halogenation | Br₂, FeBr₃ | Bromonium ion (Br⁺) | 2-Bromo-5-hydroxyphenyl propanoate, 4-Bromo-3-hydroxyphenyl propanoate |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Carbocation (R⁺) | Alkylated products at positions ortho and para to the hydroxyl group |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylium ion (RCO⁺) | Acylated products at positions ortho and para to the hydroxyl group |

The phenolic hydroxyl group is readily oxidized. This reactivity is central to the antioxidant properties of many phenolic compounds. The oxidation of the phenolic moiety in this compound can lead to the formation of various products, depending on the oxidizing agent and reaction conditions.

Under mild oxidation, the hydroxyl group can be converted to a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. These radicals can then undergo further reactions, such as dimerization or reaction with other molecules. With stronger oxidizing agents, the phenolic ring can be oxidized to form quinones or other oxidized derivatives. For example, related phenolic propanoates are known to form quinone methides upon oxidation, which can contribute to discoloration in some applications.

Side Reactions and Degradation Pathways in Controlled Environments

In controlled environments, such as those found in industrial processes or microbial metabolism, this compound and its parent acid can undergo various side reactions and degradation.

Microbial catabolism is a significant degradation pathway. For instance, bacteria like Comamonas testosteroni and Escherichia coli can degrade 3-(3-hydroxyphenyl)propionic acid. The pathway typically begins with hydroxylation of the aromatic ring, catalyzed by enzymes such as 3-(3-hydroxyphenyl)propanoate (B1234328) hydroxylase, to form a dihydroxylated intermediate like 3-(2,3-dihydroxyphenyl)propanoate (B1245008). This is followed by enzymatic ring-cleavage via an extradiol dioxygenase, breaking open the aromatic structure. The resulting aliphatic products are then funneled into central metabolic pathways like the citric acid cycle.

In industrial settings, particularly at elevated temperatures, phenolic compounds can undergo side reactions. For antioxidants based on a similar structure, such as octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, thermal degradation can lead to the formation of quinone methides. These species

Advanced Analytical Methodologies for Characterization and Detection of 3 Hydroxyphenyl Propanoate

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 3-hydroxyphenyl propanoate, enabling its isolation from related compounds and sample matrix components. The choice of technique, whether High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depends on the sample's nature and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of phenolic compounds like this compound. Reversed-phase (RP) HPLC is the most common modality, utilizing a non-polar stationary phase and a polar mobile phase.

Method development for this compound typically involves optimizing several parameters:

Stationary Phase: C18 (octadecylsilyl) bonded silica (B1680970) columns are widely used due to their hydrophobic nature, which provides effective retention for moderately non-polar analytes like phenolic esters.

Mobile Phase: A gradient elution using a mixture of water and an organic modifier is standard. Acetonitrile is often preferred over methanol (B129727) for its lower UV absorbance at short wavelengths. To improve peak shape and control the ionization state of the phenolic hydroxyl group, a small amount of acid, such as formic acid or acetic acid, is commonly added to the mobile phase.

Detection: The aromatic ring in this compound allows for sensitive detection using a UV-Vis detector. A wavelength of around 275-280 nm is typically effective for monitoring phenolic compounds.

Flow Rate and Temperature: A standard analytical flow rate is 1.0 mL/min, with the column temperature maintained around 30-40 °C to ensure reproducible retention times.

The following table summarizes typical HPLC conditions used for the analysis of related phenolic propanoates and acids.

Table 1: HPLC Method Parameters for Analysis of Related Phenolic Compounds

| Analyte/Class | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| 3-(3-Hydroxyphenyl)propionate (3HPP) & its metabolite | Reverse-phase LP-C18 (5 µm, 4.6 × 250 mm) | Gradient: Methanol and 0.1% aqueous acetic acid | UV at 275 nm | |

| Phenolic Antioxidants (e.g., Irganox 1076) | Ascentis® Express C18 (2.7 µm, 10 cm x 3.0 mm) | Gradient: Water, acetonitrile, and 2-propanol | UV at 280 nm | |

| Antioxidants (e.g., Irganox 1076) | Waters SymmetryShield™ RP18 (5 µm, 250 × 4.6 mm) | Gradient: Acetonitrile, methanol, and 1% acetic acid in water | UV at 277 nm |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. For phenolic compounds like this compound, direct analysis can be challenging due to the polar hydroxyl group, which can cause peak tailing and reduce volatility. To overcome this, derivatization is a common and often necessary step.

Common derivatization strategies include:

Silylation: This is an ideal procedure where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are used to create more volatile and thermally stable derivatives suitable for GC analysis.

Alkylation: Derivatization with reagents like diazomethane (B1218177) can convert the phenol (B47542) to its more volatile methyl ether (anisole) derivative.

Acylation/Fluorination: Reagents such as pentafluorobenzyl bromide (PFBBr) can be used to form pentafluorobenzyl ethers, which are highly sensitive to electron capture detection (ECD).

Once derivatized, the compound can be analyzed using a GC system, typically equipped with a fused-silica capillary column (e.g., HP-5MS) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The temperature program is optimized to ensure separation from other components in the sample mixture.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. If this compound is used as a monomer to synthesize polyesters or other polymers, GPC is the primary method to determine the molecular weight distribution of the resulting material.

GPC separates molecules based on their size (hydrodynamic volume) in solution. Larger polymer chains elute from the column faster than smaller ones. This analysis provides critical data on:

Number-average molecular weight (Mn)

Weight-average molecular weight (Mw)

Polydispersity Index (PDI = Mw/Mn) , which describes the breadth of the molecular weight distribution.

The analysis of polyesters by GPC often involves solvents like tetrahydrofuran (B95107) (THF) or, for more polar polyesters, hexafluoroisopropanol (HFIP), sometimes with salt additives to prevent polymer aggregation. Detection is commonly performed with a differential refractive index (RI) detector, which is sensitive to the concentration of the polymer. The system is calibrated using polymer standards (e.g., polystyrene or poly(methyl methacrylate)) of known molecular weights. This information is crucial as the molecular weight distribution directly influences the physical and mechanical properties of the polymer.

Mass Spectrometric Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for the definitive identification, structural elucidation, and quantification of this compound.

Hyphenated Techniques (LC-MS, GC-MS)

When chromatography is coupled with mass spectrometry, the resulting hyphenated techniques (LC-MS and GC-MS) provide unparalleled analytical capability. The chromatograph separates the components of a mixture, which are then introduced directly into the mass spectrometer for identification.

GC-MS: This technique combines the high-resolution separation of GC with the sensitive and specific detection of MS. For this compound, a derivatization step is typically required before analysis. The resulting mass spectrum provides a unique "fingerprint" that can be compared against spectral libraries for confident identification. GC-MS is used for the analysis of phenolic acids and their esters in various matrices.

LC-MS: This technique is particularly useful as it can often analyze compounds like this compound directly without derivatization. The eluent from the HPLC column is introduced into an ion source (e.g., Electrospray Ionization, ESI, or Atmospheric Pressure Chemical Ionization, APCI) before entering the mass analyzer. LC-MS is highly effective for identifying metabolites of phenolic compounds in biological samples.

Fragmentation Pathway Analysis

Under electron ionization (EI) in a GC-MS system, a molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. The resulting mass spectrum shows the molecular ion (the intact ionized molecule) and various fragment ions. Analysis of these fragments helps to piece together the structure of the parent compound.

For this compound (C₉H₁₀O₃, molecular weight: 166.17 g/mol ), the fragmentation pathway can be inferred from related structures like 3-(3-hydroxyphenyl)propanoic acid (MW 166.17) and phenyl propionate (B1217596) (MW 150.17).

Key expected fragmentation steps for this compound include:

Molecular Ion Peak: The molecular ion [M]⁺• would appear at m/z 166.

Loss of Alkene (McLafferty Rearrangement): A common fragmentation for esters is the McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. For a propanoate ester, this would involve the loss of ethene (C₂H₄, 28 Da), leading to a fragment ion at m/z 138.

Formation of Hydroxyphenoxy Radical/Cation: Cleavage of the ester bond can lead to the formation of the hydroxyphenoxy radical or the hydroxyphenyl cation [HOC₆H₄]⁺ at m/z 109.

Formation of Acylium Ion: Cleavage can also result in the formation of the propionyl cation [CH₃CH₂CO]⁺ at m/z 57.

Loss of CO: The hydroxyphenyl cation (m/z 109) can further lose carbon monoxide (CO,

Advanced Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the detailed structural analysis of this compound, offering insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of this compound by providing information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. ox.ac.uk The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) allow for the unambiguous assignment of each atom within the molecule's framework, confirming the connectivity of the propanoate chain to the 3-substituted phenyl ring. ox.ac.uksydney.edu.au

In a typical ¹H NMR spectrum of the parent acid, 3-(3-hydroxyphenyl)propanoic acid, in a solvent like deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a multiplet between δ 6.20 and 7.23 ppm. The protons of the two methylene (B1212753) groups (-CH₂-) in the propanoate side chain appear as distinct triplets around δ 3.00 and δ 2.72 ppm, each with a coupling constant of J = 7.5 Hz, indicating their adjacent positions. The phenolic hydroxyl (-OH) proton is often observed as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom, including the carbonyl carbon of the acid group, the carbons of the aromatic ring, and the aliphatic carbons of the side chain. nih.gov

Table 1: Representative ¹H NMR Spectral Data for 3-(3-Hydroxyphenyl)propanoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 7.23 | m | 1H | Ar-H | |

| 6.85–6.20 | m | 3H | Ar-H | |

| 6.82 | br s | 1H | -OH | |

| 3.00 | t (J = 7.5 Hz) | 2H | -CH₂- | |

| 2.72 | t (J = 7.5 Hz) | 2H | -CH₂- | |

| Note: Data acquired in CDCl₃. Ar-H denotes aromatic protons, 'm' multiplet, 'br s' broad singlet, 't' triplet. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. upi.edu The FTIR spectrum provides direct evidence for the key structural components of the molecule. nih.gov

The most prominent absorption bands include a broad peak in the region of 3400–2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid and the phenolic hydroxyl group. rsc.org A sharp, strong absorption peak typically appears between 1740 and 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretching of the ester or carboxylic acid functional group. rsc.org Additional peaks confirm the presence of C-H bonds in the aromatic ring (around 3100-3000 cm⁻¹) and the aliphatic side chain (around 2950-2850 cm⁻¹). rsc.org

Table 2: Key FTIR Absorption Bands for this compound Derivatives

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3400–3500 | O-H Stretch | Phenolic Hydroxyl (-OH) | |

| ~3000 | O-H Stretch | Carboxylic Acid (-COOH) | rsc.org |

| 2955-2924 | C-H Stretch | Aliphatic (sp³) | rsc.org |

| 1720–1740 | C=O Stretch | Ester Carbonyl | |

| 1601, 1507 | C=C Stretch | Aromatic Ring | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze the electronic transitions within the chromophores of the molecule. For this compound, the primary chromophore is the hydroxyphenyl group. The absorption of UV light causes the excitation of electrons from lower energy π orbitals to higher energy π* orbitals (π→π* transitions) within the aromatic ring.

In an ethanol (B145695) solvent, 3-(3-hydroxyphenyl)propanoic acid exhibits maximum absorbance (λmax) at wavelengths of approximately 217 nm and 276 nm. The position and intensity of these absorption bands are characteristic of the substituted benzene (B151609) ring and can be used for quantitative analysis. Studies on related enzymatic reactions have monitored the conversion of 3-hydroxyphenylpropionate (3HPP) by observing spectral changes, with the authentic compound showing a maximum absorbance at 272 nm. asm.org

Table 3: UV-Vis Absorption Maxima for 3-(3-Hydroxyphenyl)propanoic Acid

| Wavelength (λmax) | Solvent | Electronic Transition | Reference |

| 217 nm | Ethanol | π→π | |

| 276 nm | Ethanol | π→π |

Electrochemical Detection Methodologies

Electrochemical methods offer high sensitivity, cost-effectiveness, and potential for miniaturization, making them well-suited for the detection of electroactive species like this compound and its derivatives. researchgate.netunica.it

The development of electrochemical sensors for phenolic compounds often involves the modification of electrode surfaces to enhance sensitivity and selectivity. unica.it Research has demonstrated the creation of chemically modified electrodes using nanocomposites containing derivatives of hydroxyphenyl propionate. upsi.edu.my

For instance, a chemically modified multi-walled carbon nanotube paste electrode was prepared using a zinc/aluminium layered double hydroxide-3(4-hydroxyphenyl)propionate nanocomposite (Zn/Al-LDH-HPP). upsi.edu.my This sensor was developed for the sensitive determination of mercury (Hg(II)) ions. upsi.edu.my The hydroxyphenyl propionate component of the nanocomposite plays a role in the complexation and interaction with the target analyte at the electrode surface. mdpi.com Such sensors have shown excellent performance, with low detection limits and good reproducibility, highlighting the utility of hydroxyphenyl propionate derivatives as key components in sensor fabrication. upsi.edu.mymdpi.com These modified electrodes can be used in various environmental and biological applications for trace analysis. unica.itresearchgate.net

Voltammetric and amperometric techniques are the primary methods used in these electrochemical sensors. nih.gov

Voltammetry measures the current that flows through an electrochemical cell as a function of a varying applied potential. nih.gov In cyclic voltammetry (CV), the potential is swept linearly in a forward and then a reverse direction, generating a characteristic voltammogram with anodic (oxidation) and cathodic (reduction) peaks. unica.it For the sensor utilizing the Zn/Al-LDH-HPP nanocomposite, cyclic voltammetry was used to investigate the electrochemical process involving the Hg(II)/Hg redox couple. mdpi.com The study identified an anodic peak centered at 93.9 mV and a cathodic peak at -37.9 mV, confirming the electrochemical activity and allowing for quantification. mdpi.com The peak current in voltammetry is proportional to the concentration of the analyte, enabling sensitive detection. researchgate.net

Amperometry operates by holding the electrode potential constant and measuring the resulting current as a function of time. membrapor.ch This current is directly proportional to the concentration of the analyte being oxidized or reduced at the electrode surface. membrapor.ch This principle has been applied in systems where this compound (3-HPA) acts as an allosteric activator for an enzyme, influencing a reaction that produces an electrochemically detectable species like hydrogen peroxide (H₂O₂). nih.gov In one study, the amperometric current response was used to measure H₂O₂ produced during the enzymatic oxidation of NADH, which was allosterically activated by 3-HPA. nih.gov The technique proved effective in distinguishing the activating strength of different phenolic isomers, with 3-HPA showing moderate activation compared to the stronger 4-HPA isomer. nih.gov

Biochemical Pathways and Roles of 3 Hydroxyphenyl Propanoate in Non Clinical Biological Systems

Microbial Metabolism and Degradation Pathways

3-Hydroxyphenyl propanoate, also known as 3-(3-hydroxyphenyl)propionic acid (3HPP), serves as a carbon and energy source for various microorganisms. Its breakdown is a key part of the global carbon cycle, enabling the recycling of complex aromatic compounds.

Catabolic Gene Clusters and Enzyme Systems (e.g., mhp, hca operons)

The microbial degradation of 3HPP is orchestrated by specific sets of genes known as catabolic gene clusters or operons. These operons encode the necessary enzymes and regulatory proteins for the pathway.

In Escherichia coli , the catabolism of 3HPP is governed by the mhp (meta-cleavage of hydroxyphenyl propionate) gene cluster . This system is responsible for converting 3HPP into intermediates of the Krebs cycle. The process begins with the transport of 3HPP into the cell, a function mediated by the MhpT protein. The core enzymatic steps are as follows:

Hydroxylation: The enzyme 3-(3-hydroxyphenyl)propionate hydroxylase, encoded by the mhpA gene, hydroxylates 3HPP to form 3-(2,3-dihydroxyphenyl)propanoate (B1245008) (DHPP). researchgate.net

Ring Cleavage: The DHPP molecule then undergoes ring cleavage by an extradiol dioxygenase, MhpB. This enzyme opens the aromatic ring to produce 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioic acid (HKNDA).

Further Degradation: A series of enzymes, including a hydrolase (MhpC), a hydratase (MhpD), an aldolase (B8822740) (MhpE), and a dehydrogenase (MhpF), act sequentially to break down HKNDA into succinic acid, pyruvic acid, and acetyl-CoA. nih.gov

The expression of the mhp catabolic genes is controlled by the Pa promoter, which is activated by the MhpR regulatory protein in the presence of 3HPP. ebi.ac.uk

In Rhodococcus globerulus PWD1, a soil bacterium known for its ability to degrade a wide array of aromatic compounds, a similar pathway is encoded by the hpp operon . This gene cluster shows homology to the mhp operon of E. coli. nih.govgenome.jp The identified genes in this operon include:

hppA: Encodes a hydroxylase. nih.gov

hppB: Encodes an extradiol dioxygenase. nih.gov

hppC: Encodes a hydroxymuconic semialdehyde hydrolase. nih.gov

hppK: Encodes a membrane transport protein. nih.gov

hppR: Encodes a regulatory protein from the IclR family. nih.gov

The degradation of related phenylpropanoid compounds can also feed into this pathway. In E. coli, the hca (hydroxycinnamate) gene cluster is responsible for the initial catabolism of 3-phenylpropionic acid (PP) and cinnamic acid. researchgate.net The enzymes encoded by the hca cluster convert these substrates into 3-(2,3-dihydroxyphenyl)propionate (DHPP), which is the same intermediate that enters the mhp pathway for final degradation. researchgate.netebi.ac.uk This demonstrates a modular and interconnected network of pathways for aromatic compound catabolism.

Table 1: Key Gene Clusters in this compound Degradation

| Operon | Organism | Key Genes | Function |

|---|---|---|---|

| mhp | Escherichia coli | mhpA, mhpB, mhpC, mhpD, mhpE, mhpF, mhpR, mhpT | Complete catabolism of 3HPP to central metabolites |

| hpp | Rhodococcus globerulus | hppA, hppB, hppC, hppK, hppR | Degradation of 3HPP |

| hca | Escherichia coli | hcaA1A2CBD, hcaR, hcaT | Initial conversion of phenylpropionate and cinnamate (B1238496) to an intermediate of the mhp pathway |

Biotransformation by Specific Bacterial Strains

Several bacterial species have been identified and studied for their ability to biotransform 3HPP and related aromatic compounds.

Escherichia coli : As a model organism, E. coli K-12 can utilize 3HPP as its sole source of carbon and energy through the well-characterized mhp operon. nih.gov The MhpT transporter is crucial for the uptake of 3HPP, particularly under alkaline conditions. nih.gov The pathway involves the conversion of 3HPP to DHPP, followed by meta-cleavage of the aromatic ring. nih.gov

Comamonas testosteroni : This bacterium is noted for its metabolic versatility and its capacity to degrade a variety of aromatic and steroid compounds. wikipedia.orgresearchgate.net While it can degrade numerous aromatic pollutants, including polycyclic aromatic hydrocarbons (PAHs), the specific pathways often converge on key intermediates like protocatechuic acid. wikipedia.orgfrontiersin.org C. testosteroni employs both monooxygenase and dioxygenase enzyme systems to break down these complex molecules, highlighting its robust capabilities in bioremediation. nih.gov

Rhodococcus globerulus : The soil isolate R. globerulus PWD1 effectively degrades phenolic acids such as 3HPP. nih.gov Its hpp operon, which is induced during growth on 3HPP, encodes the necessary enzymes for this process. genome.jp The HppB dioxygenase from this organism shows significant activity against acidic catechols, which is characteristic of the intermediates in the 3HPP degradation pathway. nih.gov

Table 2: Bacterial Strains Involved in this compound Biotransformation

| Bacterial Strain | Key Catabolic Pathway/System | Role in Biotransformation |

|---|---|---|

| Escherichia coli | mhp operon | Utilizes 3HPP as a sole carbon and energy source through a complete degradation pathway. nih.govnih.gov |

| Comamonas testosteroni | General aromatic degradation pathways | Degrades a wide range of aromatic compounds, contributing to the environmental breakdown of complex pollutants. wikipedia.orgnih.gov |

| Rhodococcus globerulus | hpp operon | Degrades phenolic acids including 3HPP via a pathway homologous to the E. coli mhp system. nih.gov |

Role in Aromatic Compound Degradation in Microbial Environments

The microbial degradation of 3HPP is an integral part of the broader environmental breakdown of aromatic compounds. These compounds are abundant in nature, primarily derived from the decomposition of lignin (B12514952), a major component of plant biomass.

Microorganisms have evolved sophisticated catabolic pathways to mineralize these complex molecules, funneling a wide variety of aromatic substrates into a few central intermediate pathways. The pathways for 3HPP degradation, such as the mhp and hpp systems, represent a "lower pathway" that processes intermediates generated from the breakdown of more complex molecules like phenylpropanoids and hydroxycinnamates. nih.gov

This metabolic capability is crucial for bioremediation, the process of using microorganisms to clean up contaminated environments. wikipedia.org Bacteria like Comamonas testosteroni and Rhodococcus species are particularly important in this context due to their ability to degrade a wide range of xenobiotic aromatic compounds, including industrial pollutants. wikipedia.orgresearchgate.net The genetic organization of these pathways into clusters allows for efficient regulation and transfer between organisms, facilitating microbial adaptation to new aromatic substrates in diverse ecosystems.

Plant Biochemical Pathways and Physiological Roles

Occurrence and Formation in Plant Secondary Metabolism

This compound belongs to the broad class of phenylpropanoids, which are a diverse family of organic compounds synthesized by plants. wikipedia.org Phenylpropanoids are derived from the amino acids phenylalanine and tyrosine via the shikimic acid pathway. wikipedia.org They are considered secondary metabolites and are found throughout the plant kingdom.

The general phenylpropanoid pathway begins with the conversion of phenylalanine to cinnamic acid. A series of enzymatic hydroxylations, methylations, and other modifications leads to a vast array of compounds, including hydroxycinnamic acids (like coumaric, caffeic, and ferulic acids), lignols, flavonoids, and stilbenes. wikipedia.org this compound is a plant metabolite within this network, formed through the metabolic processing of these precursor compounds. ebi.ac.uk While it is not a central component of the primary pathway, its presence is documented in various plants.

Phenylpropanoids fulfill numerous critical functions in plants. They are essential components of structural polymers like lignin and suberin, provide protection against UV radiation, act as defense compounds against pathogens and herbivores, and serve as signaling molecules and attractants for pollinators. wikipedia.org

Interactions with Plant Signaling Pathways (e.g., Auxin, NO/ROS)

While direct studies on the interaction of this compound with specific plant signaling pathways are limited, the broader class of phenylpropanoids and their derivatives are known to play significant roles in modulating plant responses.

Auxin Signaling: Phenolic compounds, derived from the phenylpropanoid pathway, can influence plant growth and development by interacting with auxin signaling. Some phenolics can inhibit the enzymatic degradation of indole-3-acetic acid (IAA), the primary auxin in plants, thereby modulating auxin levels and responses. nih.gov This interaction is crucial for processes like cell division, differentiation, and root development. nih.gov

NO/ROS Signaling: Phenylpropanoids are key players in the plant's response to both biotic and abiotic stress, which often involves reactive oxygen species (ROS) and nitric oxide (NO). Under stress conditions such as drought, salinity, or high temperature, the phenylpropanoid biosynthetic pathway is often activated, leading to the accumulation of phenolic compounds and flavonoids. frontiersin.orgnih.gov

These compounds act as potent antioxidants, scavenging harmful ROS and protecting cellular components from oxidative damage. frontiersin.orgnih.gov This antioxidant activity is a primary mechanism through which phenylpropanoids enhance plant tolerance to environmental challenges. The balance between ROS production and scavenging is critical, as ROS also function as important signaling molecules that regulate plant development and stress responses. nih.gov The interplay between ROS, hormones like auxin, and the accumulation of phenylpropanoids forms a complex regulatory network that allows plants to adapt to changing environmental conditions. nih.gov

Role as a Root Exudate or Plant Growth Modulator

While this compound has not been extensively documented as a direct root exudate, a closely related derivative, methyl 3-(4-hydroxyphenyl)propionate (MHPP), has been identified as a significant bioactive compound released by the roots of certain plants, such as sorghum (Sorghum bicolor). This compound plays a crucial role in the ecological interactions of the plant, particularly in the process known as biological nitrification inhibition (BNI). MHPP exuded from sorghum roots has been shown to inhibit the activity of soil nitrifying bacteria, thereby reducing the conversion of ammonium (B1175870) to nitrate. This action helps to retain nitrogen in the soil in a less leachable form, which can be advantageous for plant growth.

Furthermore, MHPP has been demonstrated to function as a plant growth modulator. In studies involving Arabidopsis thaliana, it was observed that MHPP can influence the architecture of the root system. Specifically, it has been found to inhibit the elongation of the primary root while promoting the formation of lateral roots. This alteration of root structure can have significant implications for the plant's ability to explore the soil for water and nutrients. The mechanism underlying these effects is thought to involve interference with auxin signaling pathways, which are central to the regulation of plant growth and development.

In Vitro Enzymatic Studies

Characterization of Specific Enzymes Catalyzing this compound Transformations

In the realm of microbial metabolism, the enzymatic transformation of this compound is a key step in its catabolism. A well-characterized enzyme involved in this process is 3-(3-hydroxyphenyl)propionate 2-hydroxylase, encoded by the mhpA gene in Escherichia coli K-12. sjtu.edu.cnnih.gov This enzyme catalyzes the initial reaction in the degradation pathway of 3-(3-hydroxyphenyl)propionate (3HPP). sjtu.edu.cn

The MhpA enzyme is a hydroxylase that facilitates the insertion of a hydroxyl group into the phenyl ring of 3HPP. Specifically, it converts 3-(3-hydroxyphenyl)propionate to 3-(2,3-dihydroxyphenyl)propionate (DHPP). sjtu.edu.cn This hydroxylation is a critical activation step that prepares the aromatic ring for subsequent cleavage and further metabolism. The reaction is dependent on a cofactor, with the enzyme being able to utilize either NADH or NADPH with similar efficiency. nih.gov Biochemical analyses have revealed that the purified MhpA from E. coli K-12 is likely a polymer and contains flavin adenine (B156593) dinucleotide (FAD) as a prosthetic group. nih.gov

The transformation catalyzed by MhpA can be summarized as follows:

3-(3-hydroxyphenyl)propanoate (B1234328) + NAD(P)H + H⁺ + O₂ → 3-(2,3-dihydroxyphenyl)propanoate + NAD(P)⁺ + H₂O uniprot.org

Substrate Specificity and Kinetic Analysis

Studies on the purified 3-(3-hydroxyphenyl)propionate 2-hydroxylase (MhpA) from Escherichia coli K-12 have provided insights into its substrate specificity. The enzyme exhibits a clear preference for 3-(3-hydroxyphenyl)propionate as its substrate. While it can also act on 3-hydroxycinnamic acid, its activity towards this substrate is reported to be extremely weak. sjtu.edu.cn

Further investigations into the substrate range of MhpA have demonstrated a notable degree of specificity. The enzyme shows no detectable activity with several other structurally related compounds. This indicates that the active site of MhpA is finely tuned to recognize and bind 3-(3-hydroxyphenyl)propionate.

Below is an interactive data table summarizing the substrate specificity of MhpA from E. coli K-12.

| Substrate | Relative Activity |

| 3-(3-hydroxyphenyl)propionate | Active |

| 3-hydroxycinnamic acid | Extremely Weak |

| Phenylpropionic acid | No Activity |

| 3-hydroxybenzoate | No Activity |

| cis-cinnamic acid | No Activity |

| trans-cinnamic acid | No Activity |

| Benzoate | No Activity |

Data sourced from in vitro studies with purified MhpA from E. coli K-12. sjtu.edu.cn

As of the latest available research, specific kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the MhpA enzyme with 3-(3-hydroxyphenyl)propanoate as the substrate have not been explicitly reported in the literature reviewed. Therefore, a quantitative kinetic analysis is not currently available.

Applications of 3 Hydroxyphenyl Propanoate As a Building Block in Advanced Materials and Chemical Synthesis

Polymer and Copolymer Synthesis

The bifunctional nature of 3-hydroxyphenyl propanoate, possessing both a hydroxyl and a carboxylic acid group, makes it a suitable candidate for step-growth polymerization, particularly for the synthesis of polyesters.

While direct polymerization of this compound is not extensively documented, research into related structures highlights its potential. Polyesters based on hydroxy-functionalized aromatic acids are of significant interest for creating bio-based and potentially biodegradable plastics. For instance, studies on the polymerization of its unsaturated precursor, 3-hydroxycinnamic acid, have been successful. The synthesis of poly(3-hydroxycinnamic acid) (P3HCA) results in a polyester (B1180765) that can be processed into amorphous films. acs.orgresearchgate.net Hydrogenation of the double bond in the cinnamic acid backbone would yield poly(this compound), suggesting a viable route to this polymer.

The general method for creating such polyesters involves the polycondensation of the monomer, often after protecting the hydroxyl and carboxyl groups to control the reaction. For example, the synthesis of polyesters from the related 4-hydroxycinnamic acid (p-coumaric acid) and its hydrogenated form (phloretic acid) has been shown to produce copolyesters with tunable thermal properties, demonstrating the feasibility of using hydroxyphenyl alkanoic acids as monomers for materials that could serve as alternatives to fossil-fuel-based plastics. acs.org

The properties of polymers can be precisely tuned by derivatizing monomers before polymerization. For this compound, both the hydroxyl and carboxylic acid groups offer sites for chemical modification. This allows for the introduction of different functional groups to alter properties such as solubility, thermal stability, and mechanical strength.

A common strategy is the esterification or etherification of the phenolic hydroxyl group or the conversion of the carboxylic acid to an ester or amide. While specific examples for the 3-hydroxy isomer are not prevalent in literature, the derivatization of its isomers is well-established. For instance, the hydrogenation of ferulic acid (a methoxy-substituted 4-hydroxycinnamic acid) to its propanoate form, followed by polymerization, yields polyesters with high molar masses and good thermal resistance. nih.gov This principle of monomer modification to achieve desired polymer characteristics is directly applicable to this compound. By converting it into various ester or diol derivatives, new families of polyesters and poly(ester-amide)s with specific functionalities and improved processability could be developed.

Development of Functional Materials

The phenolic moiety in this compound is key to its use in developing functional materials, particularly those requiring antioxidant and UV-shielding capabilities.

Phenolic compounds are well-known for their ability to act as radical scavengers, which is a critical property for preventing oxidative degradation in polymeric materials. The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize free radicals, thus protecting the polymer backbone from damage caused by heat, light, or oxygen exposure. mdpi.com

While research on polymers incorporating this compound specifically is limited, a study on a closely related isomer provides strong evidence of its potential. A novel cellulose (B213188) derivative, cellulose-3-(2-hydroxyphenyl) propionate (B1217596) ester (CHP), was synthesized and showed excellent antioxidant capacity. rsc.orgrsc.org The material's ability to scavenge DPPH radicals was significant, with a 40 mM concentration achieving 100% scavenging within 30 minutes. rsc.orgrsc.org This activity is attributed directly to the incorporated hydroxyphenyl propionate groups. Given that the antioxidant mechanism relies on the phenolic hydroxyl group, it is highly probable that polymers functionalized with the 3-hydroxy isomer would exhibit similar, potent antioxidant properties, making them valuable for applications in food packaging or as durable plastics. smolecule.com

| Functional Material | Antioxidant Activity Finding | Source |

| Cellulose-3-(2-hydroxyphenyl) propionate ester (CHP-3) | Instant DPPH radical scavenging activity reached 68.1%, and 100% within 30 minutes at a 40 mM concentration. | rsc.orgrsc.org |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Certain derivatives exhibited potent DPPH radical scavenging ability, demonstrating the contribution of the hydroxyphenyl moiety to antioxidant properties. | mdpi.com |

The aromatic structure of this compound allows it to absorb ultraviolet (UV) radiation, a property that can be harnessed to create UV-resistant materials. The incorporation of UV-absorbing moieties into a polymer can protect it from photodegradation, which otherwise leads to discoloration, embrittlement, and loss of mechanical strength.

Again, the ortho-isomer derivative, cellulose-3-(2-hydroxyphenyl) propionate (CHP), provides a clear example of this functionality. The synthesized CHP materials demonstrated significant UV absorption, with maximum absorption wavelengths around 283-297 nm, covering parts of the UV-B and UV-A spectra. rsc.org This UV-blocking capability is directly linked to the presence of the 3-(2-hydroxyphenyl) propionate groups grafted onto the cellulose backbone. rsc.org This suggests that incorporating this compound into other polymer systems could be an effective strategy for developing materials with inherent UV protection, suitable for outdoor applications, coatings, or sunscreens. rsc.orggoogle.com

| Functional Material | UV-Resistance Finding | Source |

| Cellulose-3-(2-hydroxyphenyl) propionate ester (CHP) | Showed strong UV absorption with maximum wavelengths between 283 nm and 297 nm, depending on the degree of substitution. | rsc.org |

| Poly(3-hydroxycinnamic acid) (P3HCA) Film | The cinnamate-based polyester, a precursor to poly(this compound), undergoes photoreactions upon UV irradiation, demonstrating its interaction with UV light. | acs.orgresearchgate.net |

Intermediate in Complex Organic Synthesis

Beyond polymer science, this compound and its corresponding acid, 3-(3-hydroxyphenyl)propanoic acid, are valuable intermediates in both biological pathways and industrial organic synthesis.

In biochemistry, 3-(3-hydroxyphenyl)propanoic acid is recognized as a key metabolite. It is produced by human gut microbiota from the breakdown of more complex dietary polyphenols, such as proanthocyanidins (B150500) found in chocolate and caffeic acid from coffee. hmdb.ca It serves as an intermediate in the metabolic pathway that can lead to the formation of 3-phenylpropionic acid. google.comnih.gov Its presence and concentration in biological fluids can be an indicator of polyphenol metabolism.

Precursor in the Synthesis of Pharmaceutical Intermediates (excluding clinical context)

This compound and its derivatives are significant starting materials in the multi-step synthesis of various pharmaceutical intermediates. The presence of both a hydroxyl and a carboxylic acid functional group (or its ester) allows for a wide range of chemical transformations, making it a versatile scaffold in drug discovery and development.

One notable application is in the synthesis of chiral α-hydroxy carboxylic acid derivatives. For instance, the methyl ester of (S)-2-(BOC-amino)-3-(3-hydroxyphenyl)propionic acid is utilized as an intermediate in the synthesis of certain antibiotic and antiviral drug candidates. finechemical.net This highlights the importance of the 3-hydroxyphenyl moiety in constructing complex, stereochemically defined molecules with potential therapeutic applications.

While much of the documented research focuses on the 4-hydroxy isomer, the underlying principles of using the hydroxyphenyl propanoate core as a foundational structure for pharmaceutical intermediates are applicable to the 3-hydroxy isomer as well. For example, derivatives of 4-hydroxyphenyl propanoate, such as ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate (EEHP) and isopropyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate (IEHP), are crucial intermediates in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists. google.comgoogle.comresearchgate.net These compounds are of interest for their potential in regulating lipid and carbohydrate metabolism. The synthesis of these intermediates often involves multiple steps, including reductions and etherifications, starting from a 4-hydroxyphenyl propanoate derivative. google.comgoogle.com

Furthermore, (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate serves as a key starting material in an efficient, high-yield process for preparing Landiolol, a cardioselective beta-blocker. google.com This synthesis demonstrates the utility of the hydroxyphenyl propanoate structure in building complex drug molecules without the need for extensive purification of intermediates.

The following table summarizes key pharmaceutical intermediates derived from hydroxyphenyl propanoates:

| Intermediate Compound | Starting Material (Derivative of) | Therapeutic Target/Application (Research Area) |

| (S)-2-(BOC-amino)-3-(3-hydroxyphenyl)propionic acid methyl ester | This compound | Antibiotics, Antivirals |

| Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate (EEHP) | 4-Hydroxyphenyl propanoate | PPAR agonists |

| Isopropyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate (IEHP) | 4-Hydroxyphenyl propanoate | PPAR agonists |

| (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-((R)-3-chloro-2-hydroxypropoxy)phenyl)propanoate | 4-Hydroxyphenyl propanoate | Landiolol (beta-blocker) synthesis |

Role in the Construction of Bioactive Molecules (excluding clinical context)

The inherent reactivity of the this compound scaffold makes it an attractive starting point for the synthesis of novel bioactive molecules. Researchers have explored its use in creating compounds with potential antimicrobial, anticancer, and other biological activities.

Derivatives of 3-hydroxyphenylpropanoic acid have been investigated for their own intrinsic bioactivity. For instance, 3-(3-hydroxyphenyl)propanoic acid has been shown to inhibit the binding of monocytes to aortic endothelial cells by suppressing the expression of E-selectin. mdpi.com This suggests a potential role for this scaffold in the development of molecules that modulate cell adhesion processes.

In the realm of antimicrobial research, derivatives of 4-hydroxyphenyl propanoic acid have been extensively studied. A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and showed structure-dependent antimicrobial activity against a range of multidrug-resistant bacteria and fungi. nih.gov Hydrazone derivatives containing heterocyclic substituents were found to be particularly potent. nih.gov The synthesis of these compounds typically involves the reaction of 4-aminophenol (B1666318) with methyl acrylate, followed by further modifications to introduce diverse chemical functionalities. nih.gov

Similarly, chlorinated derivatives of 3-phenylpropanoic acid, isolated from marine actinomycetes, have demonstrated selective antimicrobial activity. For example, 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid and its methyl ester were found to inhibit the growth of E. coli and C. albicans. nih.gov

The 4-hydroxyphenyl propanoate framework has also been utilized to construct potential anticancer agents. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have exhibited selective cytotoxicity against various cancer cell lines. mdpi.com These compounds were shown to inhibit cancer cell viability and migration, with some derivatives also demonstrating antioxidant properties. mdpi.com

The following table provides examples of bioactive molecules synthesized from hydroxyphenyl propanoate derivatives:

| Bioactive Derivative | Starting Material (Derivative of) | Investigated Bioactivity (Non-clinical) |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (e.g., hydrazones) | 4-Hydroxyphenyl propanoate | Antimicrobial, Anticancer |

| 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid | 4-Hydroxyphenyl propanoate | Antimicrobial |

| 2-[(2-Amino-1-oxoethyl)amino]-3-(4-hydroxyphenyl)propanoic acid hydrate | 4-Hydroxyphenyl propanoate | Anticancer, Enzyme Inhibition |

Chemical Probes and Labeling Reagents

The functional groups of this compound and its isomers lend themselves to the development of chemical probes and labeling reagents for biological research. These tools are essential for studying proteins, peptides, and other biomolecules.

A key example is the use of N-succinimidyl 3-(hydroxyphenyl)propionate derivatives as cross-linking and labeling agents. The succinimidyl ester group readily reacts with primary amines on biomolecules to form stable amide bonds. ontosight.ai

Specifically, N-succinimidyl 3-(3-hydroxy-5-iodophenyl)propionate is a derivative of this compound used in bioconjugation reactions. ontosight.ai The presence of an iodine atom allows for radiolabeling, while the succinimidyl ester facilitates covalent attachment to proteins and peptides. ontosight.ai This makes it a useful tool for introducing a traceable label or other functional groups into biomolecules.

The more commonly cited reagent in this class is the Bolton-Hunter reagent precursor, N-succinimidyl 3-(4-hydroxyphenyl)propionate (SHPP). sigmaaldrich.com This compound and its radioiodinated form are widely used for the indirect radioiodination of proteins and peptides, particularly those that are sensitive to direct iodination methods or lack tyrosine residues. revvity.com The process involves the acylation of lysine (B10760008) residues on the target protein with the iodinated Bolton-Hunter reagent.

The following table outlines the application of hydroxyphenyl propanoate derivatives as chemical probes:

| Reagent | Parent Compound | Application |

| N-Succinimidyl 3-(3-hydroxy-5-iodophenyl)propionate | This compound | Protein labeling, Bioconjugation, Introduction of iodine |

| N-Succinimidyl 3-(4-hydroxyphenyl)propionate (SHPP) | 4-Hydroxyphenyl propanoate | Protein radioiodination (Bolton-Hunter reagent precursor) |

| 3-[3,5-Diiodo-4-hydroxyphenyl] propanoic acid hydroxysuccinimide ester (Diiodo Bolton-Hunter reagent) | 4-Hydroxyphenyl propanoate | Preferential acylation of amines in peptides for probe synthesis |

Theoretical and Computational Chemistry Investigations of 3 Hydroxyphenyl Propanoate

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic distribution and energy.

The electronic structure of 3-Hydroxyphenyl propanoate and related phenolic compounds is often investigated using methods like Density Functional Theory (DFT) and ab initio calculations. researchgate.net DFT, particularly with functionals like B3LYP and basis sets such as 6-311++G(d,p), is a common choice for balancing computational cost and accuracy in studying molecules of this size. researchgate.net These calculations can determine various electronic properties, including molecular orbital energies, electron density distribution, and the molecular electrostatic potential.

Recent advancements in computational chemistry have also enabled the design of synthetic pathways by predicting reaction outcomes based on quantum chemical calculations. smolecule.com For instance, theoretical calculations were used to analyze the frontier molecular orbitals of other phenolic compounds to understand their reactivity and bioactivity. researchgate.net While specific DFT data for this compound is not extensively published, calculations on analogous compounds provide a template for the expected electronic characteristics.

Table 1: Representative Theoretical Parameters Calculated for Phenolic Compounds Using DFT This table is illustrative, based on data for analogous compounds, as specific values for this compound are not widely available in the provided search results.

| Parameter | Typical Method | Significance |

| HOMO Energy | DFT/B3LYP | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | DFT/B3LYP | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Calculated from HOMO/LUMO energies | Indicates chemical reactivity and stability. |

| Dipole Moment | DFT/B3LYP | Measures the polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | DFT/B3LYP | Maps electrostatic potential onto the electron density surface, identifying sites for nucleophilic and electrophilic attack. researchgate.net |

Frontier Molecular Orbital (FMO) theory is a key component of computational reactivity analysis. The energy and localization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical stability of a molecule. A smaller gap suggests that the molecule is more polarizable and reactive. For a related compound, methyl 3-(2-hydroxyphenyl)prop-2-enoate, the HOMO-LUMO gap was calculated to be approximately 4.5 eV, which helps in predicting its nucleophilic and electrophilic sites. Similar calculations for this compound would reveal the distribution of its FMOs. The phenolic hydroxyl group and the carboxylate group are expected to be primary sites of reactivity, a hypothesis that can be quantified through the analysis of orbital contributions and reactivity descriptors derived from DFT, such as Fukui functions. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend theoretical analysis to larger systems and longer timescales, providing insights into molecular dynamics, conformational landscapes, and intermolecular interactions.

The flexibility of the propanoate side chain in this compound allows it to adopt various conformations. Conformational analysis of the related compound 3-(4-Hydroxyphenyl)propionic acid has identified two main structural arrangements: an anti conformation with an extended side chain and a gauche conformation where the side chain is folded back towards the phenyl ring. It is highly probable that this compound exhibits similar conformational isomers.

Computational methods, such as grid searches using molecular mechanics force fields like MMFF94s, can be used to systematically explore the potential energy surface and identify stable low-energy conformers. nih.gov These studies are critical because the specific conformation of the molecule can significantly influence its physical properties and how it interacts with other molecules, such as enzyme active sites. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, such as a substrate in an enzyme's active site. This method is instrumental in predicting binding affinity and understanding the intermolecular forces that stabilize the complex.

A notable interaction involving this compound is its role as a substrate for the bacterial enzyme 3-(3-hydroxyphenyl)propionate hydroxylase (mhpA). ecmdb.ca This FAD-binding enzyme, found in species like Escherichia coli and Mycobacterium cookii, catalyzes the hydroxylation of this compound to 3-(2,3-dihydroxyphenyl)propanoate (B1245008). ecmdb.cauniprot.orgecmdb.ca

Molecular docking simulations could be performed to model the binding of this compound into the active site of mhpA. Such models would predict the binding pose and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that facilitate substrate recognition and catalysis. For example, docking studies on other ligand-enzyme systems have successfully identified specific hydrogen bonds and calculated binding energy scores to explain binding affinity. nih.gov

Table 2: Predicted Intermolecular Interactions for this compound in the mhpA Active Site This table is a hypothetical representation of results from a molecular docking simulation, based on the known function of the mhpA enzyme.

| Interacting Group on 3-HPP | Potential Interacting Residue in mhpA | Type of Interaction |

| Phenolic Hydroxyl Group (-OH) | Amino acid side chain (e.g., Asp, Glu, His) | Hydrogen Bond Donor/Acceptor |

| Carboxylate Group (-COO⁻) | Amino acid side chain (e.g., Arg, Lys) or Metal Cofactor | Ionic Interaction / Hydrogen Bond |